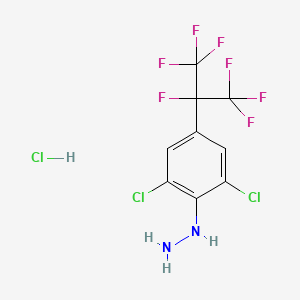

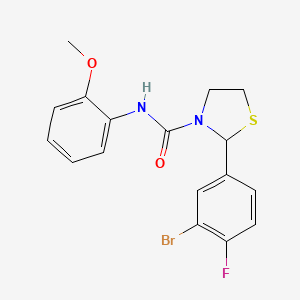

![molecular formula C13H7Cl3F3NO2 B2973890 2,2,2-trichloro-1-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}-1-ethanone CAS No. 383147-63-5](/img/structure/B2973890.png)

2,2,2-trichloro-1-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}-1-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,2,2-trichloro-1-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}-1-ethanone” is a chemical compound with the molecular formula C13H7Cl3F3NO2 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrole ring attached to an ethanone group, which is trichlorinated. Additionally, a phenyl ring with a trifluoromethoxy group is attached to the pyrrole ring .Physical And Chemical Properties Analysis

This compound has a molecular weight of 372.56 . It is a solid substance . More detailed physical and chemical properties could not be found in the available sources.Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- The compound has been utilized in the synthesis of heterocyclic compounds, such as pyrroles and pyrazolines, demonstrating its versatility as a building block in organic chemistry. For instance, studies have described different routes for the synthesis of related compounds, highlighting the "tert-amino effect" in heterocyclic chemistry and the synthesis of dimethyl 1-(trifluoromethyl)-3H-pyrrolizine-2,3- dicarboxylate using phosphorus compounds (Nijhuis et al., 2010) (Kalantari et al., 2006).

Catalysis and Material Science

- Research has also extended into the realm of material science and catalysis, where derivatives of the compound have been investigated for their potential in catalytic reactions and the synthesis of novel materials. For example, ruthenium(II) complexes containing optically active hemilabile P,N,O-tridentate ligands have been synthesized and evaluated in catalytic asymmetric transfer hydrogenation of acetophenone (Yang et al., 1997).

Corrosion Inhibition and Antimicrobial Activity

- Additionally, derivatives of this compound have been studied for their corrosion inhibition properties and antimicrobial activity. A study on the synthesis and comparative study of a novel triazole derived as a corrosion inhibitor of mild steel in HCl medium complemented with DFT calculations highlights the potential application in protecting metals against corrosion (Jawad et al., 2020). Another study on the synthesis, reactions, and antiviral activity of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine Derivatives demonstrates its use in creating compounds with potential antiviral properties (Attaby et al., 2006).

Pharmacological Applications

- In pharmacology, the compound's derivatives have been explored for their potential anti-cancer properties. The discovery of a new anilino-3H-pyrrolo[3,2-f]quinoline derivative as a potential anti-cancer agent shows its application in developing new therapeutics (Via et al., 2008).

Safety and Hazards

Orientations Futures

While specific future directions for this compound are not available, similar compounds containing trifluoromethoxyphenyl groups have been studied for their potential use in electrochromic devices . These devices can change color in response to an applied voltage, and have applications in smart windows, auto-dimming mirrors, and energy storage devices .

Propriétés

IUPAC Name |

2,2,2-trichloro-1-[1-[4-(trifluoromethoxy)phenyl]pyrrol-2-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl3F3NO2/c14-12(15,16)11(21)10-2-1-7-20(10)8-3-5-9(6-4-8)22-13(17,18)19/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJDMTDMUHXLRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C(=O)C(Cl)(Cl)Cl)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl3F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trichloro-1-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}-1-ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

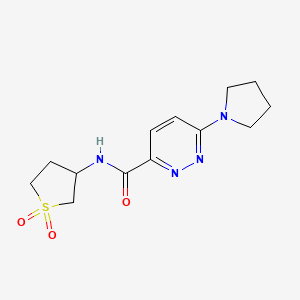

![2-[4,7-Dimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid](/img/structure/B2973808.png)

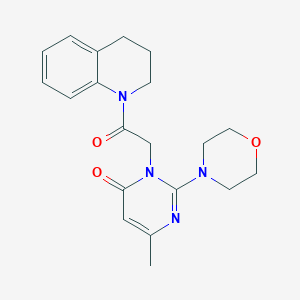

![(2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2973810.png)

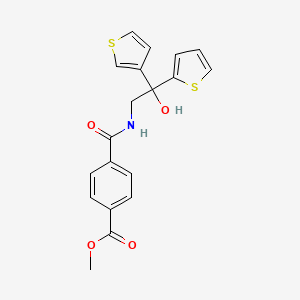

![1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B2973816.png)

![2-[1-(tert-Butoxycarbonyl)-4-(4-fluorophenyl)piperidin-4-yl]acetic acid](/img/structure/B2973820.png)

![Benzyl 4-{[(cyanomethyl)(propyl)carbamoyl]methyl}piperazine-1-carboxylate](/img/structure/B2973823.png)

![7-[(Benzyloxy)methyl]-4-[(5-fluoro-2-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2973824.png)

![[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl] 4-chlorobenzoate](/img/structure/B2973829.png)